2-Acetamido-5-chlorobenzoic acid
Overview
Description
2-Acetamido-5-chlorobenzoic acid is an organic compound with the CAS Number: 5202-87-9 . It has a molecular weight of 213.62 and its IUPAC name is 2-(acetylamino)-5-chlorobenzoic acid . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 2-Acetamido-5-chlorobenzoic acid is C9H8ClNO3 . The InChI code for the compound is 1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
2-Acetamido-5-chlorobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 213.62 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthetic Applications and Pharmaceutical Chemistry
Synthetic Route to Oxadiazole Derivatives : A novel five-step synthetic route was developed to create 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential, starting from 4-chlorobenzoic acid. These derivatives showed promising results as inhibitors, suggesting potential applications in drug development for diabetes management. The synthesized compounds were evaluated for their α-glucosidase inhibitory potential, with several compounds demonstrating significant activity. This highlights the utility of 2-Acetamido-5-chlorobenzoic acid derivatives in medicinal chemistry for creating potential therapeutic agents (Iftikhar et al., 2019).
Glycosylation Applications : Unprotected 2-acetamido sugars were directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), highlighting a new method for creating 1,2-trans-glycosides and linked disaccharides. This process demonstrates the applicability of 2-acetamido derivatives in complex carbohydrate synthesis without the need for protecting groups, offering a streamlined approach for synthesizing glycosidic bonds in pharmaceuticals (Qiu et al., 2022).
Environmental and Analytical Chemistry
- Biodegradation Studies : Research into the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils highlights the environmental impact and potential remediation strategies for this compound. The study found that certain bacterial species, such as Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium, could degrade 2-chlorobenzoic acid, suggesting pathways for environmental cleanup and bioremediation efforts (Kafilzadeh et al., 2012).
Analytical and Medicinal Chemistry
- Electrochemical Oxidation : An electrocatalytic method was developed using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) to oxidize primary alcohols and aldehydes to carboxylic acids. This method provides an alternative to traditional oxidation processes like Anelli and Pinnick oxidations, showcasing the utility of acetamido derivatives in synthetic and analytical chemistry for the efficient production of carboxylic acids from alcohols and aldehydes (Rafiee et al., 2018).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
properties
IUPAC Name |
2-acetamido-5-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIGFQXUBKVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323574 | |
Record name | 2-acetamido-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-chlorobenzoic acid | |
CAS RN |
5202-87-9 | |
Record name | 5202-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamido-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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